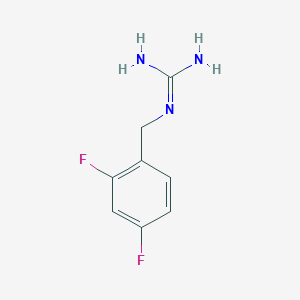
N-(2,4-二氟苄基)胍
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2,4-difluorobenzyl)guanidine” is a guanidine derivative. Guanidine is a strong base that is used in the production of plastics and explosives . It is a colorless solid that dissolves in polar solvents . The guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .
Synthesis Analysis
A sequential one-pot approach towards N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . An operationally simple and rapid copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines involving cyanamides, arylboronic acids, and amines is performed in the presence of K2CO3, a catalytic amount of CuCl2·2H2O, bipyridine, and oxygen (1 atm) .Molecular Structure Analysis
The molecular formula of “N-(2,4-difluorobenzyl)guanidine” is C8H9F2N3 . Its average mass is 185.174 Da and its monoisotopic mass is 185.076447 Da .Chemical Reactions Analysis
The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . Other methods utilize thioureas (usually bearing electron-withdrawing substituents) in conjunction with thiophilic metal salts, Mukaiyama’s reagent, coupling reagents, or other activating agents . S-Oxidized thiourea derivatives and guanylating agents (such as S-methylisothioureas, pyrazole-1-carboximidamide and its derivatives, or triflyl guanidines) are also commonly employed .Physical And Chemical Properties Analysis
A physical property is a characteristic of a substance that can be observed or measured without changing the identity of the substance. Physical properties include color, density, hardness, and melting and boiling points . A chemical property describes the ability of a substance to undergo a specific chemical change .科学研究应用
核医学应用
胍衍生物,如碘苄胍或间碘苄胍 (mIBG),用于核医学中神经内分泌肿瘤的诊断和治疗。这些肿瘤起源于神经嵴,它形成交感神经系统。mIBG 与 131I 等放射性同位素标记,由于其与去甲肾上腺素的结构类似,因此作为靶向这些肿瘤的代谢剂,充当“错误”的神经递质,并允许选择性地积累在神经内分泌细胞中(Giammarile 等,2008)。
诊断成像和治疗
放射性标记的胍,包括 mIBG,已被开发为诊断成像剂和放射治疗剂。用碳-11 标记胍的新型自动化方法扩大了心脏 PET 成像的潜力,展示了广泛的底物范围和与现代自动化放射化学合成平台的兼容性。这一进步促进了对心脏交感神经元功能的实时评估,为各种心脏疾病提供了见解(Zhao 等,2020)。
配位化学和催化
胍在配位化学中用作多功能配体,支持中性、基于 N 的供体配体的开发和应用。它们在整个元素周期表中配位金属的能力已被用于催化过程,包括烯烃聚合和炔烃复分解。围绕胍骨架的结构多样性和复杂的取代已被定制以解决各种化学领域的具体挑战(Coles,2006)。
材料科学
胍化合物的化学性质,例如它们与烷化剂的反应性,在材料科学中具有重要意义。例如,NBP(4-(4-硝基苄基)吡啶)衍生物与 DNA 中鸟嘌呤具有相似的反应性,已用于药物化合物的毒理学筛选和化学战剂的检测。该领域的创新包括开发具有增强水溶性和活性氧位点的 NBP 衍生物,从而能够创建实时固态传感器,用于检测烷化剂,而无需额外的试剂(Provencher & Love,2015)。
作用机制
安全和危害
Guanidine hydrochloride is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation . It may form combustible dust concentrations in air . It is recommended to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
未来方向
In recent years, novel N1,N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine moieties were synthesized and pharmacologically profiled . The most potent NHE-1 inhibitor also possesses antiplatelet and intraocular-pressure-reducing activity . Hence, we considered quinazoline derivative as a potential agent for suppression of cytokine-mediated inflammatory response and acute lung injury .
属性
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N3/c9-6-2-1-5(7(10)3-6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDIOOTYQXGKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2857849.png)
![N-[[2-(Trifluoromethylsulfanyl)phenyl]methyl]prop-2-enamide](/img/structure/B2857850.png)

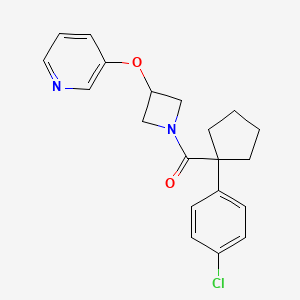
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2857855.png)
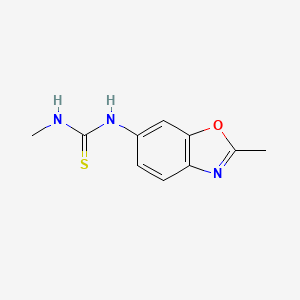
![N-(4-iodophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2857860.png)
![Methyl 6-isopropyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2857862.png)
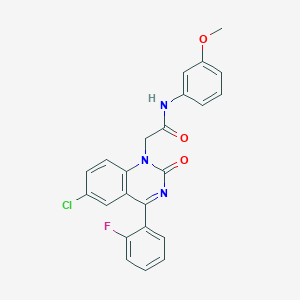
![4-Amino-3-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2857865.png)
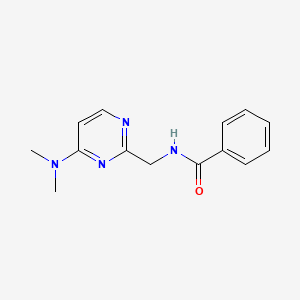
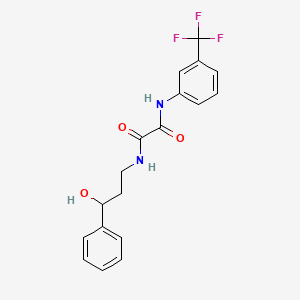
![Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2857871.png)
![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)
